
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and acetamide precursors. The synthetic route may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Functionalization of the Indole Ring: Introduction of the 1,2-dimethyl groups and other substituents.
Coupling Reactions: Formation of the acetamide linkage through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Final Modifications: Introduction of the pyrrolidinone moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Electrophilic substitution reactions on the indole ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, or H2O2.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products Formed
Oxidation Products: Oxindole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, indole derivatives are known for their bioactivity. This compound may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest in drug discovery and development.
Medicine
In medicine, compounds with similar structures have been studied for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its synthesis and functionalization can lead to the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is unique due to its specific substitution pattern and functional groups. This uniqueness can confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-17(14-7-3-4-8-15(14)21(13)2)18(24)19(25)20-10-6-12-22-11-5-9-16(22)23/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDQWCPTWYWSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
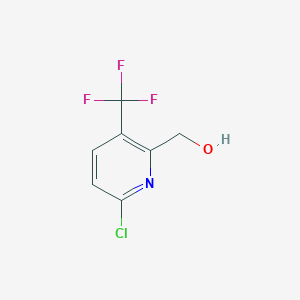
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)
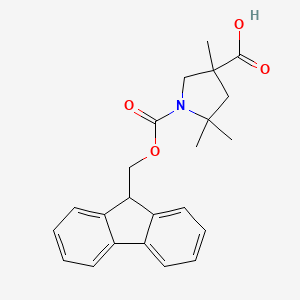
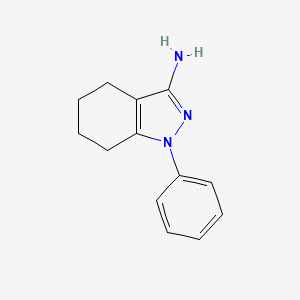
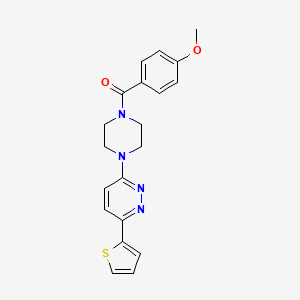
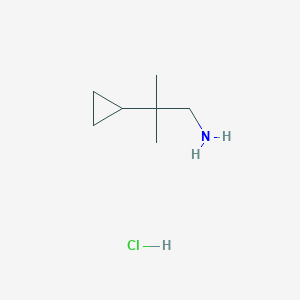
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/new.no-structure.jpg)

![1-Deoxy-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-D-glucitol](/img/structure/B2697575.png)
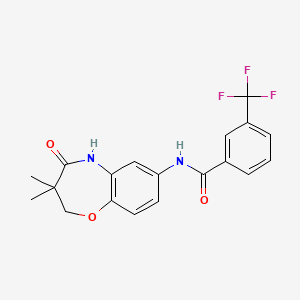
![1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2697578.png)
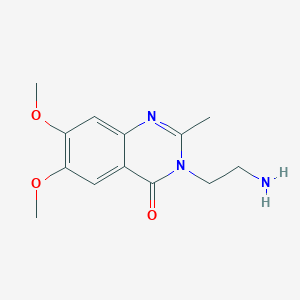
![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2697584.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate](/img/structure/B2697585.png)
